molecular formula C12H19NO3 B1605962 Escaline CAS No. 39201-82-6

Escaline

Cat. No. B1605962
CAS RN: 39201-82-6
M. Wt: 225.28 g/mol
InChI Key: RHOGRSKNWDNCDN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Escaline is a psychedelic drug and entheogen of the phenethylamine class of compounds . It is the phenethylamine analog of 3C-E and the 4-ethoxy analog of mescaline . Its agonist activity at the serotonin 5-HT2A receptor is 5-8 times greater than mescaline .


Synthesis Analysis

Escaline was first synthesized and reported in the scientific literature by Benington, et al., in 1954 . It was later re-examined in the laboratory of David E. Nichols, who prepared a series of mescaline analogues that included escaline, proscaline, and isoproscaline . The structural elucidation of mescaline as 3,4,5-trimethoxyphenethylamine laid the ground for the synthesis of escaline .


Molecular Structure Analysis

The molecular formula of Escaline is C12H19NO3 . The InChI code is InChI=1S/C12H19NO3.ClH/c1-4-16-12-10(14-2)7-9(5-6-13)8-11(12)15-3;/h7-8H,4-6,13H2,1-3H3;1H and the SMILES structure is COC1=C(OCC)C(OC)=CC(CCN)=C1.Cl .


Physical And Chemical Properties Analysis

Escaline is a crystalline solid . It has a solubility of 0.5 mg/ml in DMF, 3 mg/ml in DMSO, 10 mg/ml in Ethanol, and 3 mg/ml in PBS (pH 7.2) . The molecular weight is 261.7 .

Scientific Research Applications

Psychotherapy and Mental Health

Escaline, like other psychedelics, has been explored for its potential in psychotherapy, particularly in treating conditions such as depression, PTSD, and substance abuse. Its ability to induce altered states of consciousness could help patients gain new perspectives on their mental health challenges .

Neuroscience Research

Researchers are interested in how Escaline interacts with serotonin receptors in the brain, particularly the 5-HT2A receptor. This interaction is key to understanding the drug’s hallucinogenic effects and could provide insights into the workings of the human brain and consciousness .

Pharmacology

As a phenethylamine, Escaline’s structural similarity to other compounds like MDMA and amphetamines makes it a valuable subject for pharmacological studies. It can help scientists understand the nuances of receptor binding and the resultant physiological effects .

Cultural and Anthropological Studies

Escaline has a rich history of use in indigenous rituals and ceremonies. Studying its role in these contexts can provide valuable insights into the cultural significance of psychoactive substances and their impact on human societies .

Toxicology

Understanding the toxicological profile of Escaline is crucial for assessing its safety for human use. Research in this area focuses on its metabolism, potential toxicity, and long-term health effects .

Therapeutic Drug Development

The unique psychoactive properties of Escaline make it a candidate for developing new therapeutic drugs. Its effects on mood and perception could lead to novel treatments for various psychiatric disorders .

Comparative Studies with Other Psychedelics

Escaline provides a comparative model to study against other psychedelics like LSD and psilocybin. Differences in the subjective experience and physiological responses can help refine our understanding of psychedelic-assisted therapies .

Ethnobotanical Research

The natural sources of Escaline, such as the peyote cactus, are of interest to ethnobotanists. Research in this field can uncover new plant-derived compounds with potential medicinal value .

Safety And Hazards

Escaline is a Schedule I controlled substance in the United States as it is a positional isomer of TMA (3,4,5-trimethoxyamphetamine) . It is also illegal in Sweden . The safety data sheet for Escaline indicates that it is highly flammable and can cause damage to organs .

properties

IUPAC Name

2-(4-ethoxy-3,5-dimethoxyphenyl)ethanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H19NO3/c1-4-16-12-10(14-2)7-9(5-6-13)8-11(12)15-3/h7-8H,4-6,13H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RHOGRSKNWDNCDN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=C(C=C(C=C1OC)CCN)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H19NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60192455
Record name Ethylamine, 3,5-dimethoxy-4-ethoxyphenyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60192455
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

225.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Escaline

CAS RN

39201-82-6
Record name 4-Ethoxy-3,5-dimethoxybenzeneethanamine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=39201-82-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Escaline
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0039201826
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Ethylamine, 3,5-dimethoxy-4-ethoxyphenyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60192455
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name ESCALINE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/Q13F1C1N8I
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Escaline
Reactant of Route 2
Reactant of Route 2
Escaline
Reactant of Route 3
Reactant of Route 3
Escaline
Reactant of Route 4
Reactant of Route 4
Escaline
Reactant of Route 5
Reactant of Route 5
Escaline
Reactant of Route 6
Reactant of Route 6
Escaline

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.